

Independent Validation of SGLT2 Inhibitory Activity: A Comparative Guide

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Compound of Interest

Compound Name: SGLT2-IN-1

Cat. No.: B600863

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This guide provides an objective comparison of the inhibitory activity of prominent Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the independent validation and comparison of SGLT2 inhibitory compounds. As "**SGLT2-IN-1**" is not a widely recognized compound in publicly available literature, this guide focuses on well-characterized SGLT2 inhibitors to provide a representative comparison.

Comparative Inhibitory Activity of SGLT2 Inhibitors

The inhibitory activity of SGLT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of the target enzyme's activity in vitro. A lower IC₅₀ value indicates a higher potency of the inhibitor. The selectivity of these inhibitors is often assessed by comparing their IC₅₀ values for SGLT2 versus the closely related SGLT1 transporter.

Compound	SGLT2 IC50 (nM)	SGLT1 IC50 (nM)	Selectivity (SGLT1 IC50 / SGLT2 IC50)
Empagliflozin	3.1[1][2]	8300[1]	~2677
Dapagliflozin	1.1[3]	1400[3][4]	~1273
Canagliflozin	4.2[5]	663[5]	~158[5]
Sotagliflozin	1.8[4][5]	36[4][5]	20[5]
Ertugliflozin	0.877[6]	1960[6]	~2235

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocol: Cell-Based SGLT2 Inhibition Assay

A common and reliable method for validating the inhibitory activity of SGLT2 compounds is a cell-based glucose uptake assay using a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Objective:

To determine the in vitro potency (IC50) of a test compound in inhibiting SGLT2-mediated glucose uptake in a human kidney cell line.

Materials:

- Cell Line: Human Kidney 2 (HK-2) cells, which endogenously express SGLT2.
- Culture Medium: Keratinocyte-Serum Free Medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor.
- Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
- Fluorescent Glucose Analog: 2-NBDG.

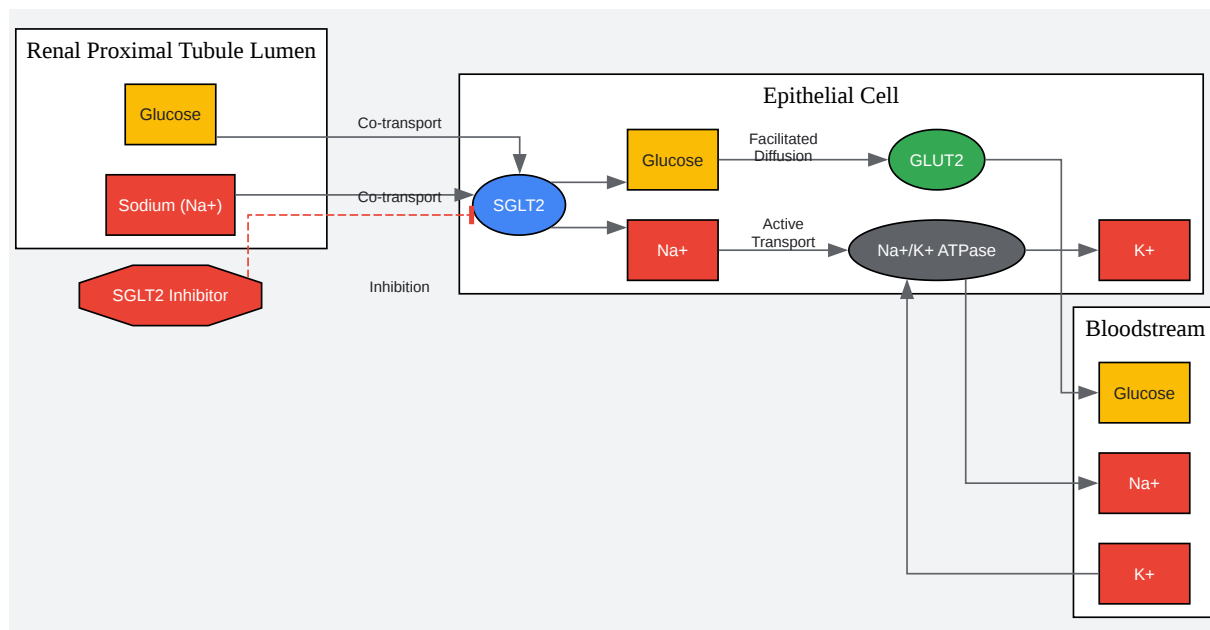
- Test Compound: SGLT2 inhibitor (e.g., "**SGLT2-IN-1**" or other compounds of interest).
- Positive Control: A known SGLT2 inhibitor (e.g., Empagliflozin).
- Negative Control: Vehicle (e.g., DMSO).
- Plate: 96-well, black, clear-bottom microplate.
- Instrumentation: Fluorescence microplate reader.

Procedure:

- Cell Culture:
 - Culture HK-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.
 - Seed the cells into 96-well plates at an appropriate density and allow them to grow to confluence.
- Compound Preparation:
 - Prepare a stock solution of the test compound and positive control in DMSO.
 - Perform serial dilutions of the compounds in KRH buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
- Glucose Uptake Assay:
 - Wash the confluent cell monolayers twice with warm KRH buffer.
 - Add 100 µL of KRH buffer containing the test compound, positive control, or vehicle to the respective wells.
 - Incubate the plate at 37°C for 30 minutes.
 - To initiate glucose uptake, add 10 µL of 2-NBDG solution to each well to a final concentration of 100 µM.
 - Incubate the plate at 37°C for 1 hour.

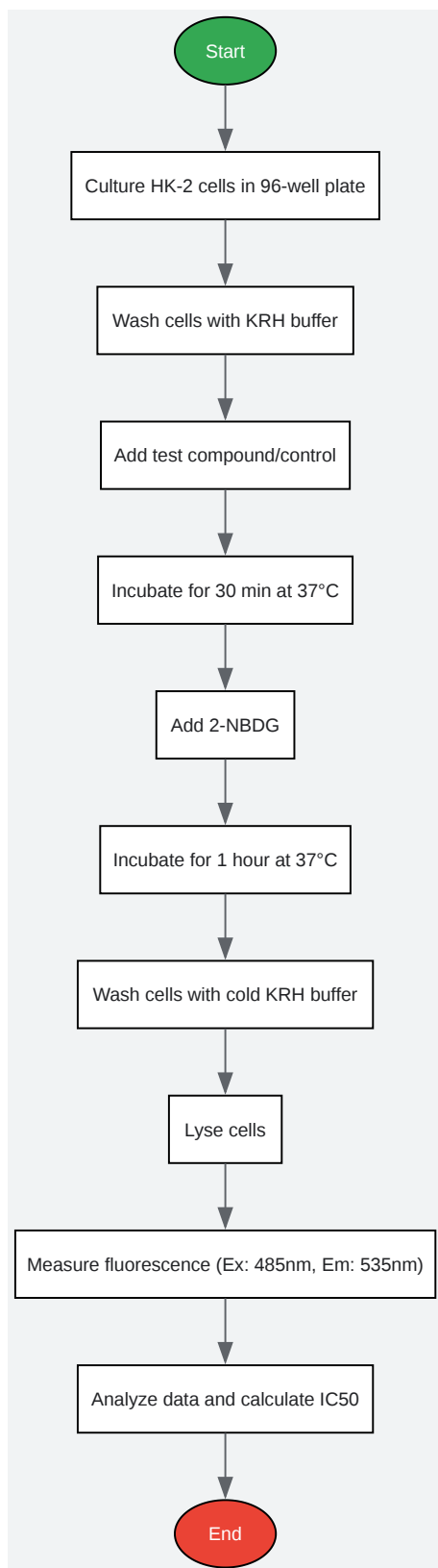
- Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
- Lyse the cells by adding a suitable lysis buffer.
- Fluorescence Measurement:
 - Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
- Data Analysis:
 - Subtract the background fluorescence (wells without cells).
 - Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizations



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Caption: SGLT2-mediated glucose reabsorption pathway and site of inhibition.



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Caption: Experimental workflow for the 2-NBDG glucose uptake assay.

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